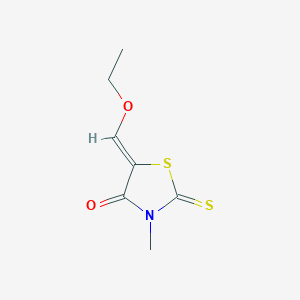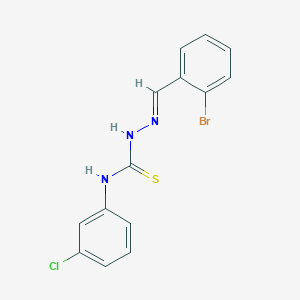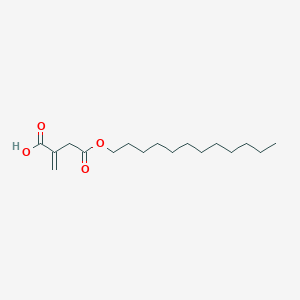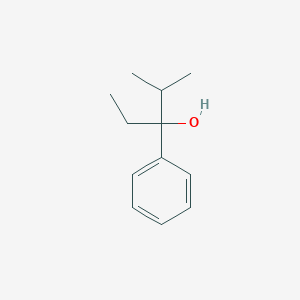
3,5-dibromo-N-(4-bromophenyl)-4-hydroxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Dibromo-N-(4-bromophenyl)-4-hydroxybenzamide is a chemical compound with the molecular formula C13H8Br3NO2. It is a derivative of benzamide, characterized by the presence of bromine atoms at the 3 and 5 positions of the benzamide ring, and an additional bromine atom on the phenyl ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dibromo-N-(4-bromophenyl)-4-hydroxybenzamide typically involves the bromination of 4-hydroxybenzamide followed by the introduction of the bromophenyl group. One common method includes:
Bromination of 4-hydroxybenzamide: This step involves the reaction of 4-hydroxybenzamide with bromine in the presence of a suitable solvent like acetic acid. The reaction conditions are controlled to ensure selective bromination at the 3 and 5 positions.
Introduction of the bromophenyl group: The brominated intermediate is then reacted with 4-bromobenzoyl chloride in the presence of a base such as pyridine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
3,5-Dibromo-N-(4-bromophenyl)-4-hydroxybenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The bromine atoms can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atoms can be substituted with other functional groups such as amino, nitro, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium methoxide (NaOCH3).
Major Products Formed
Oxidation: Formation of 3,5-dibromo-N-(4-bromophenyl)-4-oxobenzamide.
Reduction: Formation of this compound with reduced bromine atoms.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
3,5-Dibromo-N-(4-bromophenyl)-4-hydroxybenzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infections and inflammatory conditions.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 3,5-dibromo-N-(4-bromophenyl)-4-hydroxybenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and antifungal effects. The bromine atoms play a crucial role in enhancing the compound’s reactivity and binding affinity to its targets.
相似化合物的比较
Similar Compounds
5-Bromo-N-(4-bromophenyl)-2-hydroxybenzamide: Similar structure but with a single bromine atom on the benzamide ring.
3,5-Dibromo-N-(4-chlorophenyl)-4-hydroxybenzamide: Similar structure with a chlorine atom instead of a bromine atom on the phenyl ring.
3,5-Dibromo-N-(4-methylphenyl)-4-hydroxybenzamide: Similar structure with a methyl group instead of a bromine atom on the phenyl ring.
Uniqueness
3,5-Dibromo-N-(4-bromophenyl)-4-hydroxybenzamide is unique due to the presence of multiple bromine atoms, which enhance its reactivity and biological activity. The specific arrangement of bromine atoms contributes to its distinct chemical and physical properties, making it a valuable compound for various applications.
属性
CAS 编号 |
91692-67-0 |
|---|---|
分子式 |
C13H8Br3NO2 |
分子量 |
449.92 g/mol |
IUPAC 名称 |
3,5-dibromo-N-(4-bromophenyl)-4-hydroxybenzamide |
InChI |
InChI=1S/C13H8Br3NO2/c14-8-1-3-9(4-2-8)17-13(19)7-5-10(15)12(18)11(16)6-7/h1-6,18H,(H,17,19) |
InChI 键 |
QFHDNMYMVCBKPA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1NC(=O)C2=CC(=C(C(=C2)Br)O)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![[4-[(E)-(carbamothioylhydrazinylidene)methyl]-3-(4-chlorobenzoyl)oxyphenyl] 4-chlorobenzoate](/img/structure/B12006672.png)
![1-(4-Methylpiperidin-1-yl)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12006678.png)
![4-{[(E)-(9-Ethyl-9H-carbazol-3-YL)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B12006691.png)


![2-([(4-Methylphenyl)sulfonyl]amino)phenyl 4-methylbenzenesulfonate](/img/structure/B12006702.png)




